![molecular formula C13H11BBrF4N B8094885 1-[1-(3-Bromophenyl)vinyl]pyridinium](/img/structure/B8094885.png)
1-[1-(3-Bromophenyl)vinyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Bromophenyl)vinyl]pyridinium is a pyridinium salt that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group attached to an ethenyl moiety, which is further connected to a pyridinium ion. The tetrafluoroborate anion serves as the counterion, stabilizing the overall structure.
準備方法
The synthesis of 1-[1-(3-Bromophenyl)vinyl]pyridinium typically involves the reaction of 3-bromobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity .
化学反応の分析
1-[1-(3-Bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-[1-(3-Bromophenyl)vinyl]pyridinium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 1-[1-(3-Bromophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules, leading to the modulation of their activity. The pyridinium ion can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-[1-(3-Bromophenyl)vinyl]pyridinium can be compared with other pyridinium salts, such as:
1-Methylpyridinium chloride: Known for its use in organic synthesis and as a phase-transfer catalyst.
1-Benzylpyridinium bromide: Studied for its potential biological activities and applications in material science.
1-(2-Hydroxyethyl)pyridinium chloride: Used in the synthesis of ionic liquids and as a reagent in organic transformations.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for a wide range of applications .
特性
IUPAC Name |
1-[1-(3-bromophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN.BF4/c1-11(15-8-3-2-4-9-15)12-6-5-7-13(14)10-12;2-1(3,4)5/h2-10H,1H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGFVQUCISXAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-5-methylspiro[4,6-dihydrothieno[3,2-c]pyridine-7,1'-cyclohexane];hydrochloride](/img/structure/B8094804.png)
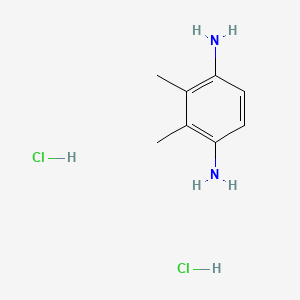
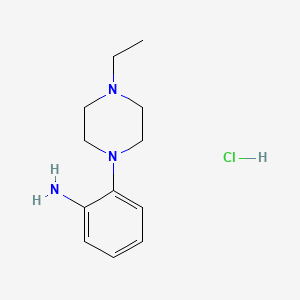
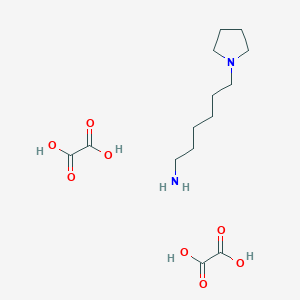
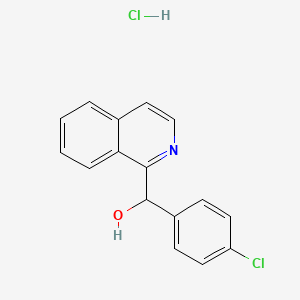
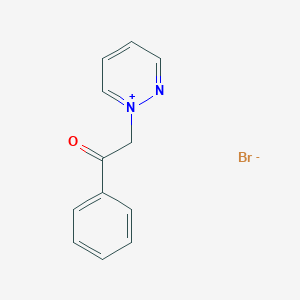
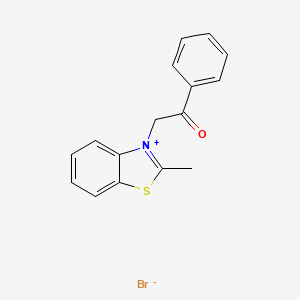
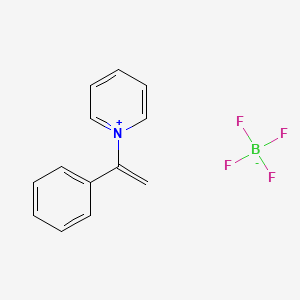
![1-[1-(4-Chlorophenyl)vinyl]pyridinium](/img/structure/B8094892.png)
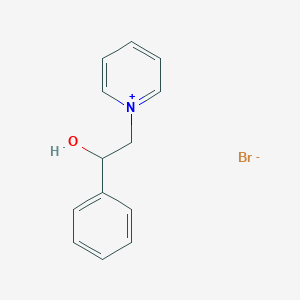
![1-[2-(2-Methylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B8094908.png)
![2-[3-(Hydroxymethyl)pyridin-1-ium-1-yl]-1-phenylethanone;iodide](/img/structure/B8094913.png)
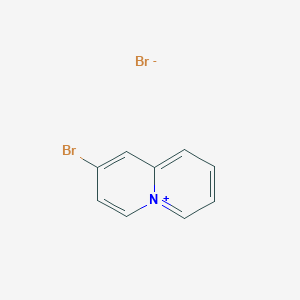
![1,6-Dimethyl-2,4-dihydropyrido[2,1-c][1,2,4]triazin-5-ium-3-one;iodide](/img/structure/B8094919.png)
